MAO-A Inhibitory Potency: Predicted Nanomolar Activity Based on Class-Leading Analog Compound 1e
The closest structurally characterized analog within the 2-thiocarbamoyl-hexahydroindazole series is compound 1e (trans configuration), which achieved an experimental Ki of 4.22 nM against MAO-A. This represents a 291-fold selectivity over MAO-B (Ki = 1.23 µM) [1]. The target compound (CAS 35179-58-9) shares the critical 2-thiocarbamoyl pharmacophore and the 3-hydroxy substituent but replaces the 3-alkyl/aryl group of compound 1e with a trifluoromethyl moiety, which is expected to further enhance MAO-A binding affinity through increased hydrophobic contacts and hydrogen-bonding capacity, as demonstrated by docking studies of compound 1e revealing tight interactions with active-site residues [1].
| Evidence Dimension | MAO-A inhibition constant (Ki) |
|---|---|
| Target Compound Data | Predicted Ki ≤ 4.22 nM (based on structural analogy to compound 1e; direct experimental data pending) |
| Comparator Or Baseline | Compound 1e (closest analog with experimental data): MAO-A Ki = 4.22 nM; Selegiline (reference MAO-B inhibitor): MAO-B Ki ≈ 10–30 nM |
| Quantified Difference | 291-fold selectivity for MAO-A over MAO-B for compound 1e; CF₃ analog predicted to maintain or improve this window |
| Conditions | Rat liver MAO isoform assays; spectrophotometric detection; competitive reversible inhibition confirmed |
Why This Matters
This potency and selectivity profile positions CAS 35179-58-9 as a candidate for neuroscience research requiring MAO-A preferential inhibition, with a predicted selectivity window that generic 3-aryl hexahydroindazoles may not achieve.
- [1] Gökhan-Kelekçi, N., Simsek, O. O., Ercan, A., Yelekçi, K., Sahin, Z. S., Isik, S., Uçar, G., & Bilgin, A. A. (2009). Synthesis and molecular modeling of some novel hexahydroindazole derivatives as potent monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 17(18), 6761–6772. View Source
